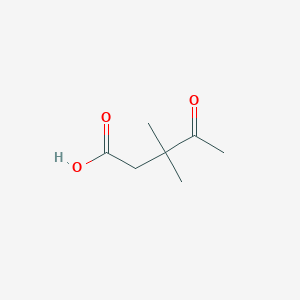

3,3-dimethyl-4-oxopentanoic acid

Description

Overview of Aliphatic Keto Acids in Organic Chemistry

Keto acids, also known as oxo acids, are a significant class of organic compounds characterized by the presence of both a carboxylic acid (-COOH) group and a ketone (>C=O) group within their molecular structure. wikipedia.org In aliphatic keto acids, these functional groups are attached to a non-aromatic carbon backbone. The relative position of the ketone group to the carboxylic acid group is denoted by Greek letters (α, β, γ, etc.), which has a profound influence on their chemical reactivity and biological roles. wikipedia.org

Alpha-keto acids (or 2-oxoacids) feature the ketone group on the carbon atom immediately adjacent to the carboxylic acid. These compounds are of particular importance in biochemical pathways, such as the Krebs cycle and glycolysis. wikipedia.org

Beta-keto acids (or 3-oxoacids) have the ketone group at the second carbon from the carboxyl group. A notable characteristic of β-keto acids is their propensity to undergo thermal decarboxylation. wikipedia.org

Gamma-keto acids (or 4-oxoacids) , the focus of this article, possess a ketone group on the third carbon from the carboxylic acid. Levulinic acid is a well-known example of a γ-keto acid. wikipedia.org

The preparation of aliphatic aldehydes and ketones, the parent structures of keto acids, can be achieved through various methods, including the oxidation of primary and secondary alcohols, respectively. pw.live The use of reagents like pyridinium (B92312) chlorochromate (PCC) allows for the controlled oxidation of primary alcohols to aldehydes, preventing further oxidation to carboxylic acids. pw.live The acidic nature of the α-hydrogen atoms in aldehydes and ketones gives rise to a number of important reactions, including aldol (B89426) condensation. ncert.nic.in

Significance of the γ-Keto Carboxylic Acid Motif in Synthetic Design

The γ-keto carboxylic acid motif is a valuable building block in organic synthesis due to the presence of two distinct and reactive functional groups. This bifunctionality allows for a wide range of chemical transformations, making these compounds versatile intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds.

The 1,4-dicarbonyl relationship in γ-keto acids is key to the construction of five-membered rings. For instance, intramolecular cyclization and dehydration can lead to the formation of substituted butenolides (unsaturated γ-lactones). The butenolide scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. acs.org This structural unit is associated with diverse biological functions, including antioxidant, antimicrobial, antiviral, and anti-inflammatory properties. acs.org

Furthermore, the ketone and carboxylic acid moieties can be selectively manipulated. The ketone can undergo nucleophilic addition, reduction, or can be used to form imines and enamines, while the carboxylic acid can be converted to esters, amides, or acid chlorides. This orthogonal reactivity provides chemists with a powerful tool for molecular design and construction.

Structural Classification and Nomenclature of 3,3-Dimethyl-4-oxopentanoic Acid

This compound is classified as a γ-keto carboxylic acid. Its structure consists of a five-carbon pentanoic acid chain with a ketone group at the C4 position and two methyl groups at the C3 position.

The systematic IUPAC name for this compound is This compound . sigmaaldrich.comchemspider.com The nomenclature is derived as follows:

The parent chain is a five-carbon carboxylic acid, hence "pentanoic acid".

A ketone (oxo) group is located at the fourth carbon atom, indicated by "4-oxo".

Two methyl groups are attached to the third carbon atom, denoted by "3,3-dimethyl".

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.comchemspider.com |

| CAS Number | 23461-67-8 chemspider.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₂O₃ chemspider.com |

| Molecular Weight | 144.17 g/mol chemspider.com |

| Melting Point | 43-44 °C sigmaaldrich.com |

| InChI Key | VPFSRPKZLWVLPX-UHFFFAOYSA-N sigmaaldrich.com |

Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its utility as a synthetic intermediate can be inferred from patent literature and its inclusion in chemical supplier databases for research purposes. For example, it has been mentioned in the context of synthesizing more complex molecules with potential biological activity. vulcanchem.comgoogle.com One patent describes a process where this compound is produced via the oxidation of a precursor molecule using potassium permanganate (B83412). google.com This highlights its role as a building block in multi-step synthetic sequences.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can be esterified or converted to an amide, while the ketone can undergo reactions typical of carbonyl compounds. For instance, it can serve as a precursor in the synthesis of various heterocyclic systems.

¹H NMR: Signals corresponding to the two equivalent methyl groups at C3 (a singlet), the methylene (B1212753) protons at C2 (a singlet), and the methyl protons of the acetyl group at C5 (a singlet). The acidic proton of the carboxylic acid would appear as a broad singlet.

¹³C NMR: Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon at C3, the methylene carbon at C2, and the carbons of the three methyl groups.

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone, the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid.

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with fragmentation patterns corresponding to the loss of various functional groups. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)7(2,3)4-6(9)10/h4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFSRPKZLWVLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357013 | |

| Record name | 3,3-dimethyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23461-67-8 | |

| Record name | 3,3-dimethyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethyl 4 Oxopentanoic Acid and Analogues

Retrosynthetic Analysis of 3,3-Dimethyl-4-oxopentanoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comnumberanalytics.com This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways.

Disconnection Strategies for C-C and C-X Bonds

The primary disconnections for this compound involve breaking carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. slideshare.net Given its structure as a 1,4-dicarbonyl compound, specific strategies are required.

1,4-Dicarbonyl Disconnection: The key challenge in synthesizing 1,4-dicarbonyl compounds lies in the inherent polarity mismatch of potential reactants. researchgate.net A logical disconnection of a 1,4-dicarbonyl compound leads to an illogical cationic synthon and a logical anionic synthon. quimicaorganica.org The synthetic equivalent for the anionic enolate synthon is readily available, but the cationic α-carbonyl synthon requires special tactics. quimicaorganica.org

C-C Bond Disconnections in the Target Molecule: For this compound, a primary C-C disconnection can be made between the C3 and C4 carbons. This would yield a synthon corresponding to a tert-butyl ketone derivative and a synthon for a dicarboxylic acid derivative. Another strategic disconnection is between the C2 and C3 carbons, which simplifies the molecule to a precursor with a gem-dimethyl group and a four-carbon acid chain.

Functional Group Interconversion (FGI) and Functional Group Addition (FGA) in Retrosynthesis

Functional group interconversion (FGI) is a crucial aspect of retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key disconnection or simplify the synthesis. solubilityofthings.comimperial.ac.ukslideshare.net

FGI in the Context of the Target Molecule: In the retrosynthesis of this compound, the carboxylic acid functionality could be retrosynthetically converted to an ester or a nitrile. This can open up different synthetic routes, such as those involving enolate chemistry. masterorganicchemistry.com For instance, converting the carboxylic acid to an ester allows for the use of standard ester enolate alkylation reactions. libretexts.org

Oxidation and Reduction as FGI Tools: Oxidation and reduction are powerful FGI tools. imperial.ac.ukfiveable.me For example, a precursor alcohol could be oxidized to form the target keto-acid in a late-stage synthetic step. Conversely, a nitro group could be a precursor to an amine, which could then be transformed into a carbonyl group. quimicaorganica.org

Umpolung Strategies for 1,4-Dicarbonyl Compounds

The synthesis of 1,4-dicarbonyl compounds often necessitates an "umpolung" or reversal of polarity of one of the carbonyl precursors. nih.govacs.orgnih.gov This strategy inverts the normal reactivity of a functional group, turning a nucleophilic center into an electrophilic one, or vice-versa. acs.org

Generating Acyl Anion Equivalents: Traditional synthesis relies on the electrophilic nature of the carbonyl carbon. Umpolung strategies generate acyl anion synthons or their equivalents, which can then react with electrophiles. acs.org

Modern Umpolung Techniques: Recent advancements in this area include photochemical and secondary amine dual catalysis for radical umpolung reactions, providing efficient routes to 1,4-dicarbonyl compounds. nih.gov N-heterocyclic carbene (NHC)-catalyzed reactions, such as the Stetter reaction, also offer direct access to 1,4-diketones. researchgate.net These methods help overcome the challenges of traditional enolate chemistry. acs.org

Forward Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct this compound.

Friedel-Crafts Acylation Routes involving Glutaric Anhydride Derivatives

The Friedel-Crafts acylation is a classic method for forming C-C bonds by attaching an acyl group to an aromatic or aliphatic compound. rsc.orgnih.govsigmaaldrich.com

Mechanism and Advantages: This electrophilic aromatic substitution reaction typically uses a Lewis acid catalyst, like aluminum chloride (AlCl₃), with an acyl chloride or anhydride. sigmaaldrich.comorganic-chemistry.org A key advantage of Friedel-Crafts acylation over alkylation is that the product, a ketone, is deactivated towards further substitution, preventing polyacylation. rsc.orgorganic-chemistry.org

Application to the Target Molecule: A plausible route to a precursor of this compound could involve the Friedel-Crafts acylation of a suitable substrate with a derivative of glutaric anhydride. This would establish the five-carbon backbone with a ketone functionality. Subsequent methylation at the C3 position would be required to complete the carbon skeleton.

Enolate Alkylation for Methyl Group Introduction at Specific Positions

Enolate alkylation is a powerful and widely used method for forming C-C bonds at the α-carbon of a carbonyl compound. libretexts.orgpressbooks.pubchemistrysteps.com

Enolate Formation and Reactivity: Ketones, esters, and nitriles can be deprotonated at the α-position using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. masterorganicchemistry.compressbooks.pub This enolate can then react with an alkyl halide in an SN2 reaction to form a new C-C bond. libretexts.org

Introducing the Gem-Dimethyl Group: To synthesize this compound, a precursor such as 4-oxopentanoic acid or its ester derivative could be subjected to a double alkylation at the C3 position. The first methylation would yield 3-methyl-4-oxopentanoic acid. A second methylation at the same position, which can be challenging, would install the second methyl group to form the desired gem-dimethyl structure. The choice of base and reaction conditions is critical to control the regioselectivity and avoid side reactions, especially in unsymmetrical ketones. chemistrysteps.com The acetoacetic ester synthesis is a classic example that utilizes enolate alkylation to produce ketones. pressbooks.pub

Oxidation and Hydrolysis Pathways to Keto Acids

The generation of the keto-acid functionality in this compound can be achieved through the oxidation of suitable precursors, followed by hydrolysis where necessary. A plausible and common strategy involves the oxidative cleavage of a carbon-carbon double bond. For instance, the ozonolysis of an unsaturated precursor such as 3,3-dimethyl-4-pentenoic acid would be a direct route. nih.govsigmaaldrich.com This reaction proceeds by treating the alkene with ozone (O₃), which cleaves the double bond to form an ozonide intermediate. Subsequent workup under oxidative conditions, for example, with hydrogen peroxide (H₂O₂), would yield the desired carboxylic acid and a ketone. sigmaaldrich.com In this specific case, the terminal alkene of 3,3-dimethyl-4-pentenoic acid would be cleaved to directly form this compound and formaldehyde.

Another potential oxidative pathway could involve the oxidation of a corresponding alcohol, such as 3,3-dimethyl-1,4-pentanediol. Selective oxidation of the primary alcohol to a carboxylic acid and the secondary alcohol to a ketone would yield the target molecule, although achieving such selectivity can be challenging and may require protecting group strategies.

Hydrolysis is a key final step in many synthetic routes, particularly when the carboxylic acid functionality is masked as an ester or a nitrile. For example, if the synthesis initially produces methyl 3,3-dimethyl-4-oxopentanoate, a straightforward acid- or base-catalyzed hydrolysis would be required to liberate the free carboxylic acid. Similarly, the hydrolysis of a nitrile precursor, such as 3,3-dimethyl-4-oxopentanenitrile, under acidic or basic conditions, would also furnish the target keto acid. organic-chemistry.org

Synthesis from Readily Available Precursors and Intermediates

The synthesis of this compound can commence from commercially available and structurally simpler starting materials. A notable example is the synthesis of its unsaturated precursor, 3,3-dimethyl-4-pentenoic acid, from isoprenol (3-methyl-3-buten-1-ol) or its isomer prenol (3-methyl-2-buten-1-ol). A patented process describes the reaction of a mixture of isoprenol and prenol with triethylorthoacetate in the presence of acid catalysts to produce the ethyl ester of 3,3-dimethyl-4-pentenoic acid. researchgate.net This ester can then be hydrolyzed to the corresponding carboxylic acid. Subsequent oxidation of this unsaturated acid, as detailed in the section above, provides a viable pathway to this compound.

Another potential precursor is 3,3-dimethyl-γ-butyrolactone. This lactone could, in principle, be opened and functionalized to introduce the required acetyl group. This might involve reaction with a suitable organometallic reagent, such as methylmagnesium bromide, followed by oxidation of the resulting alcohol to a ketone. However, controlling the reactivity of lactones can be complex.

The following table summarizes a potential synthetic sequence starting from readily available precursors:

| Starting Material | Intermediate | Target Compound | Key Reactions |

| Isoprenol/Prenol & Triethylorthoacetate | Ethyl 3,3-dimethyl-4-pentenoate | This compound | Orthoester Claisen rearrangement, Hydrolysis, Ozonolysis |

| 3,3-Dimethyl-γ-butyrolactone | 4-hydroxy-3,3-dimethyl-2-pentanone | This compound | Lactone opening, Oxidation |

Advanced Catalytic and Stereoselective Synthesis

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound and its analogues. These methods often employ metal or organic catalysts and can even control the three-dimensional arrangement of atoms.

Metal-Mediated and Organocatalytic Transformations

Metal-mediated reactions provide powerful tools for carbon-carbon bond formation and functional group transformations. For instance, γ-keto acids can be synthesized via the reductive carboxylation of aryl vinyl ketones mediated by magnesium under a carbon dioxide atmosphere. researchgate.net While this specific example focuses on aryl vinyl ketones, the principle could potentially be adapted for the synthesis of aliphatic γ-keto acids.

A notable example of metal-mediated synthesis of analogues involves the use of diacyl peroxides derived from 4-oxopentanoic acid in manganese-catalyzed reactions with 2H-imidazole N-oxides. This process leads to the formation of 5-alkylated 2H-imidazole N-oxides, demonstrating a C-C coupling strategy where the keto-acid-derived radical adds to the imidazole (B134444) ring. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While specific organocatalytic syntheses of this compound are not prominently described, general methods for the synthesis of γ-keto esters and acids can be envisioned. For example, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a reaction that can often be catalyzed by chiral organic molecules, is a common strategy for constructing the carbon skeleton of γ-keto acids.

Chemoenzymatic Synthetic Pathways

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers high selectivity and mild reaction conditions. The synthesis of keto acids, in general, has been a subject of interest in this field. For example, transaminases are used for the synthesis of chiral amino acids from keto acids, a process that could potentially be reversed to produce keto acids.

Fatty acid photodecarboxylases are enzymes that can catalyze the decarboxylation of carboxylic acids to hydrocarbons under the influence of light. While not a direct route to keto acids, this highlights the potential of enzymes to perform complex transformations on carboxylic acid substrates. A chemoenzymatic approach to this compound could involve the enzymatic resolution of a racemic intermediate or the enzymatic construction of a key bond in a synthetic precursor. However, specific enzymatic pathways for the synthesis of γ-keto acids like the target compound are not yet well-established in the literature.

Stereoselective Introduction of Chiral Centers in Analogues

Introducing chirality into analogues of this compound can be achieved through various stereoselective synthetic methods. This is particularly relevant for creating compounds with specific biological activities. A common strategy is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, the 'Quat' chiral auxiliary, a 3,3-dimethyl-5-substituted-2-pyrrolidinone, has been used in stereoselective enolate reactions. acs.org An N-acyl derivative of this auxiliary could undergo diastereoselective alkylation or aldol (B89426) condensation to introduce a chiral center, after which the auxiliary can be cleaved to yield the chiral product.

Another approach is the use of chiral catalysts in organocatalytic or metal-catalyzed reactions. For instance, a chiral organocatalyst could be employed in a Michael addition reaction to an α,β-unsaturated precursor to establish a stereocenter at the β-position relative to the newly formed carbonyl group, leading to a chiral γ-keto acid analogue.

The following table outlines general strategies for the stereoselective synthesis of analogues:

| Strategy | Description | Potential Application to Analogues |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to control the stereochemistry of a subsequent reaction. | An N-acyl derivative of a chiral auxiliary (e.g., Evans oxazolidinone or a 'Quat' pyrrolidinone) can be used to introduce a chiral center via diastereoselective alkylation or aldol reaction. |

| Organocatalysis | Small, chiral organic molecules catalyze reactions enantioselectively. | A chiral amine or thiourea (B124793) catalyst could be used for an asymmetric Michael addition to an unsaturated precursor, creating a chiral γ-keto ester. |

| Metal-Catalyzed Asymmetric Reactions | A chiral ligand coordinates to a metal center to create a chiral catalyst that promotes an enantioselective transformation. | A chiral phosphine (B1218219) ligand in a rhodium- or palladium-catalyzed reaction could be used for the asymmetric hydrogenation or conjugate addition to a precursor molecule. |

Structural Modifications and Derivative Chemistry of Oxopentanoic Acids

Positional Isomers and Analogues of 3,3-Dimethyl-4-oxopentanoic Acid

Synthesis: 2,2-Dimethyl-4-oxopentanoic acid is a known compound available from commercial suppliers. While specific synthetic preparations are not extensively detailed in readily available literature, plausible routes can be inferred from standard organic chemistry principles. A logical approach involves the alkylation of a β-keto ester, such as ethyl acetoacetate, with two methyl groups at the α-position, followed by hydrolysis and decarboxylation to yield the target structure.

Reactivity: The reactivity of 2,2-dimethyl-4-oxopentanoic acid is characterized by the presence of a quaternary carbon at the C2 position, adjacent to the carboxylic acid. This gem-dimethyl group introduces significant steric hindrance and precludes enolization at this site. The primary reactive sites are the C5 methyl protons adjacent to the ketone and the carboxylic acid functional group itself.

A notable application demonstrating its reactivity involves its conversion into a diacyl peroxide. This derivative has been used as a C-centered radical source in manganese-catalyzed C-H functionalization reactions. youtube.comacs.org In these transformations, the diacyl peroxide derived from 2,2-dimethyl-4-oxopentanoic acid undergoes decomposition to generate radicals that can participate in C-C bond formation. youtube.comacs.org

Table 1: Reactivity of a 2,2-Dimethyl-4-oxopentanoic Acid Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 2,2-dimethyl-4-phenyl-2H-imidazole N-oxide | Diacyl peroxide of 2,2-dimethyl-4-oxopentanoic acid | Mn(OAc)₂·4H₂O | TFE | 80 | 5-Alkyl-2H-imidazole N-oxide | Not specified |

Data sourced from a study on Mn-catalyzed C-H functionalization. youtube.comacs.org

Synthesis: A synthetic route to the core structure of 2,3-dimethyl-4-oxopentanoic acid can be adapted from established procedures for related hydroxy acids. One such method involves a stereoselective aldol (B89426) reaction. For instance, the lithium enolate of 2,6-dimethylphenyl propanoate can be reacted with isobutyraldehyde (B47883) to form a hydroxylated precursor. Subsequent hydrolysis of the ester yields the corresponding hydroxy acid. This intermediate can then be oxidized using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to furnish the target 2,3-dimethyl-4-oxopentanoic acid.

Reactivity: The structure of 2,3-dimethyl-4-oxopentanoic acid features methyl groups at both the C2 (α) and C3 (β) positions. This substitution pattern creates a chiral molecule with significant steric crowding around both the carboxylic acid and the ketone carbonyl group. The presence of a proton at the C2 position allows for potential enolization, though this may be sterically hindered. Reactions involving nucleophilic attack at the C4 ketone or derivatization of the carboxylic acid are expected to be influenced by the steric bulk of the adjacent methyl groups.

Synthesis: Also known as 3-methyllevulinic acid, this compound is identified in the NIST Chemistry WebBook. nist.gov Synthetic approaches can be envisioned through modifications of known routes to γ-keto acids. A plausible synthesis involves the conjugate addition of an organocuprate, such as lithium dimethylcuprate, to an α,β-unsaturated ester like ethyl crotonate, followed by acylation and subsequent hydrolysis.

Reactivity: Compared to its dimethylated analogues, 3-methyl-4-oxopentanoic acid is less sterically hindered. It possesses a chiral center at the C3 position. The presence of protons on both sides of the ketone (C2 and C5) allows for enolization to occur in two different directions, leading to potential regioselectivity issues in reactions such as halogenation or alkylation. The reactivity is a balance between the electronic effects of the ketone and carboxylic acid groups and the moderate steric influence of the single methyl group at the C3 position.

The structural differences among this compound and its positional isomers lead to predictable variations in their chemical reactivity. The key differentiating factor is the location and number of methyl groups, which dictates steric hindrance and the availability of α-protons for enolization.

Steric Hindrance: Reactivity at the ketone carbonyl (C4) is most affected. The gem-dimethyl group at C3 in This compound creates the most significant steric shield, making nucleophilic attack at the ketone challenging. The vicinal methyl groups in 2,3-dimethyl-4-oxopentanoic acid also create a sterically congested environment. In contrast, 2,2-dimethyl-4-oxopentanoic acid and 3-methyl-4-oxopentanoic acid offer a more accessible ketone group.

Enolization: The pattern of enolization, crucial for reactions like α-halogenation, is directly controlled by the substitution.

This compound: Can only form an enol/enolate towards the C5 methyl group.

2,2-dimethyl-4-oxopentanoic acid: Lacks α-protons at C2 and can also only enolize towards C5.

3-methyl-4-oxopentanoic acid: Can enolize towards either C2 or C5, leading to potential mixtures of products in the absence of regioselective control.

2,3-dimethyl-4-oxopentanoic acid: Possesses protons at C2 and C5, but enolization towards C2 would be sterically hindered.

This interplay between steric and electronic effects means that while the isomers share the same functional groups, their chemical behavior and suitability for specific synthetic transformations can differ markedly.

Table 2: Structural Comparison of Oxopentanoic Acid Isomers

| Compound Name | Structure | Key Structural Features |

| This compound | CC(=O)C(C)(C)CC(=O)O | Gem-dimethyl group at C3; No α-protons at C3. |

| 2,2-Dimethyl-4-oxopentanoic acid | CC(=O)CC(C)(C)C(=O)O | Gem-dimethyl group at C2; No α-protons at C2. |

| 2,3-Dimethyl-4-oxopentanoic acid | CC(=O)C(C)C(C)C(=O)O | Methyl groups at C2 and C3; Chiral centers. |

| 3-Methyl-4-oxopentanoic acid | CC(=O)C(C)CC(=O)O | Single methyl group at C3; Chiral center. |

Substitution Patterns and Functional Group Variations

Beyond rearranging substituents, the introduction of new functional groups, such as halogens, can dramatically alter the electronic properties and reactivity of the oxopentanoic acid framework.

The α-carbons adjacent to a ketone are susceptible to halogenation (chlorination, bromination, or iodination) under either acidic or basic conditions. wikipedia.org This reaction proceeds through an enol or enolate intermediate. wikipedia.orglibretexts.org

Reaction Mechanism:

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. This enol, which is electron-rich, acts as a nucleophile and attacks the diatomic halogen. Typically, this reaction is self-limiting and results in mono-halogenation because the introduced electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation. wikipedia.orgpressbooks.pub

Base-Promoted Halogenation: In basic media, a base abstracts an α-proton to form an enolate ion. The enolate then attacks the halogen. This process is difficult to stop at a single substitution. The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-protons, making subsequent halogenations faster than the first. jove.comlibretexts.org For methyl ketones, this can lead to the haloform reaction. libretexts.org

Application to Oxopentanoic Acids and Electronic Effects: For isomers like This compound and 2,2-dimethyl-4-oxopentanoic acid , halogenation can only occur at the C5 methyl group. For 3-methyl-4-oxopentanoic acid , halogenation could occur at either the C2 or C5 positions, requiring controlled conditions for selectivity.

The introduction of a halogen atom has profound electronic consequences:

Inductive Effect: The high electronegativity of a halogen atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-X bond and pulls electron density away from the rest of the molecule. nih.gov

Increased Electrophilicity: This withdrawal of electron density makes the carbonyl carbon of the ketone even more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov

Increased Acidity: The inductive effect stabilizes the conjugate base (carboxylate) of the carboxylic acid, thereby increasing its acidity (lowering its pKa). The acidity of any remaining α-protons is also significantly increased. jove.com

Therefore, halogenation serves as a powerful tool not only to create a site for further synthetic transformations (e.g., substitution or elimination reactions) but also to electronically tune the reactivity of the entire molecule.

Aromatic and Heterocyclic Substitutions (e.g., 5-aryl-5-oxopentanoic acids)

The introduction of aromatic and heterocyclic rings into the oxopentanoic acid framework is a significant area of chemical synthesis, leading to compounds with potential applications in materials science and medicinal chemistry. For instance, the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles represents a class of heterocyclic compounds derived from aromatic acids. nih.gov The general synthetic strategy for such compounds often involves the cyclization of an appropriate acid with a linking agent. nih.gov The structures of these complex molecules are typically confirmed using spectroscopic methods like IR, NMR, and LC-MS. nih.gov

Research has also focused on the one-step synthesis of complex heterocyclic systems like 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- nih.govsmolecule.comchemspider.comtriazolo[1,5-a]pyrimidines. rsc.org These methods provide an efficient route to these structures, which are considered privileged scaffolds in the development of biologically active compounds. rsc.org The reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones is one such successful approach. rsc.org

Furthermore, the synthesis of 3-aryl- nih.govsmolecule.comchemspider.comtriazolo[4,3-c]quinazolines containing amino-biphenyl groups has been achieved through Suzuki-Miyaura cross-coupling reactions. mdpi.com These compounds have been noted for their fluorescent properties, both in solution and in the solid state, with quantum yields reaching up to 94% in toluene (B28343) solutions. mdpi.com The photophysical properties of these molecules are influenced by the nature of the aryl substituents. mdpi.com

Derivatives with Modified Alkyl Chain Branching (e.g., 3-ethyl-4-oxopentanoic acid)

Modifications to the alkyl chain branching of oxopentanoic acids can significantly influence their physical and chemical properties. A comparison of this compound with its analogs, such as 3-ethyl-4-oxopentanoic acid and 3-methyl-4-oxopentanoic acid, illustrates this point.

The introduction or alteration of alkyl groups at the C-3 position affects the molecular weight and potentially the steric hindrance around the carboxylic acid and ketone functional groups. This, in turn, can influence reactivity and intermolecular interactions.

| Property | This compound | 3-ethyl-4-oxopentanoic acid | 3-methyl-4-oxopentanoic acid |

| Molecular Formula | C7H12O3 nih.gov | C7H12O3 molport.com | C6H10O3 sigmaaldrich.com |

| Molecular Weight | 144.17 g/mol nih.gov | 144.17 g/mol molport.com | 130.14 g/mol sigmaaldrich.com |

| IUPAC Name | This compound nih.gov | 3-ethyl-4-oxopentanoic acid molport.com | 3-methyl-4-oxopentanoic acid nist.gov |

| CAS Number | 23461-67-8 nih.gov | Not available | 6628-79-1 sigmaaldrich.comnist.gov |

| SMILES | CC(=O)C(C)(C)CC(=O)O nih.gov | CCC(CC(O)=O)C(C)=O molport.com | CC(CC(O)=O)C(C)=O sigmaaldrich.com |

The synthesis of such branched-chain oxopentanoic acids can be achieved through various organic reactions. For example, processes have been developed for preparing 3-oxopentanoic acid alkyl esters, which can be precursors to these acids. google.com One such method involves the reaction of an α,β-unsaturated aldehyde with ketene, followed by treatment with an alkali alcoholate and subsequent isomerization. google.com

Biocatalytic and Enzymatic Transformations of Keto Acids in Chemical Research

Stereoselective Bioreduction of α,β-Unsaturated γ-Keto Esters

The reduction of α,β-unsaturated γ-keto esters is a pivotal reaction in organic synthesis for generating chiral building blocks. Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, have emerged as highly effective catalysts for this transformation.

Application of Ene-Reductases (e.g., Old Yellow Enzyme family) for Asymmetric Synthesis

Ene-reductases from the Old Yellow Enzyme (OYE) family are flavin mononucleotide (FMN)-dependent enzymes renowned for their ability to catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. nih.govmdpi.com These enzymes have a broad substrate scope, making them valuable biocatalysts in asymmetric synthesis. nih.gov While direct studies on 3,3-dimethyl-4-oxopentanoic acid are not extensively documented, the reactivity of OYEs with a wide array of α,β-unsaturated esters and ketones suggests their potential applicability. rsc.org The asymmetric bioreduction of α,β-unsaturated γ-keto esters using these enzymes consistently yields products with high stereoselectivity and conversion rates. rsc.org This capability is crucial for producing chiral intermediates for pharmaceuticals and other bioactive molecules. mdpi.com

Mechanistic Investigations of Hydride Addition and Stereoselectivity

The catalytic mechanism of OYEs involves a bi-bi ping-pong kinetic model. mdpi.com In the initial reductive half-reaction, the FMN cofactor is reduced by a hydride transfer from NAD(P)H. mdpi.com Subsequently, in the oxidative half-reaction, a hydride is transferred from the N5 atom of the reduced flavin to the β-carbon of the activated alkene substrate. mdpi.com Concurrently, a conserved tyrosine residue in the active site protonates the α-carbon, completing the reduction of the C=C double bond. mdpi.com The stereochemical outcome of the reaction is dictated by the specific binding orientation of the substrate within the enzyme's active site, which varies among different members of the OYE family. nih.gov This allows for strategies to control stereoselectivity by selecting the appropriate enzyme for a given substrate. nih.gov

Enzymatic Access to Enantiopure γ-Oxo Esters

The application of ene-reductases provides a direct and efficient route to enantiopure γ-oxo esters. rsc.org By carefully selecting the ene-reductase from a diverse library of OYEs, it is possible to achieve the desired enantiomer of the reduced product with excellent enantiomeric excess (ee). nih.govrsc.org This enzymatic approach is a powerful alternative to traditional chemical methods, which often require chiral auxiliaries or catalysts that may be expensive or environmentally hazardous. The ability to produce enantiopure building blocks is of paramount importance in the synthesis of complex natural products and pharmaceuticals. acs.orgacs.orgrsc.org

Enzymatic Amination and Dehydrogenation

Enzymatic amination and dehydrogenation reactions offer sustainable methods for the synthesis of amino acids and other nitrogen-containing compounds from keto acids.

Leucine Dehydrogenase (LDH) in α-Amino Acid and α-Keto Acid Co-Synthesis

Leucine dehydrogenase (LDH) is an enzyme that catalyzes the reversible reductive amination of α-keto acids to their corresponding α-amino acids. researchgate.netresearchgate.net Recent research has demonstrated a novel transamination-like reaction catalyzed by LDH for the efficient co-synthesis of α-amino acids and α-keto acids. researchgate.net In this system, an α-keto acid substrate is reduced while an α-amino acid substrate is simultaneously oxidized by the enzyme, eliminating the need for an additional coenzyme regeneration system. researchgate.net This process allows the thermodynamically less favorable oxidation reaction to be driven by the reduction reaction. researchgate.net While the direct application of this system to this compound has not been reported, the substrate flexibility of LDH suggests potential for the synthesis of novel amino acids from corresponding keto acids. researchgate.netnih.gov

Reductive Amination of Keto Acids

Reductive amination is a fundamental transformation that converts a carbonyl group into an amine. wikipedia.org In biochemistry, this reaction is catalyzed by dehydrogenase enzymes, which can convert α-keto acids and ammonia (B1221849) into α-amino acids. researchgate.netwikipedia.org This enzymatic approach is highly advantageous due to the stereospecificity of the enzyme's active site, often leading to the selective synthesis of a single enantiomer. wikipedia.org The process typically involves the formation of an imine intermediate from the keto acid and an amine, which is then reduced by a hydride source like NAD(P)H. nih.govresearchgate.net Various enzymes, including engineered amine dehydrogenases (AmDHs) and imine reductases (IREDs), have been developed and utilized for the asymmetric amination of ketones and keto acids, highlighting the broad potential of this biocatalytic strategy for producing chiral amines. nih.govresearchgate.netnih.gov

Enzymatic Pathways in Model Systems

While specific enzymatic pathways for this compound are not extensively documented in current scientific literature, the general behavior of structurally related branched-chain keto acids in biological model systems has been a subject of study. These compounds are key metabolites in various pathways, most notably in the biosynthesis and degradation of branched-chain amino acids. oup.comnasa.gov

Enzymes such as branched-chain α-keto acid decarboxylases (KdcA) and branched-chain amino acid aminotransferases (BCAT) are pivotal in the metabolism of these keto acids. oup.comresearchgate.net For instance, KdcA, found in organisms like Lactococcus lactis, catalyzes the decarboxylation of branched-chain α-keto acids. researchgate.net This type of enzymatic transformation is crucial for the synthesis of branched-chain fatty acids in bacteria like Bacillus subtilis. nih.gov In these pathways, a decarboxylase is essential for generating the primer molecules required for fatty acid chain elongation. nih.gov

Another significant enzymatic transformation is the reversible process of transamination, catalyzed by BCATs. oup.com This process interconverts branched-chain keto acids and their corresponding amino acids. oup.com For example, in plants, BCATs play a central role at the interface of branched-chain amino acid synthesis and catabolism. oup.com The study of these enzymes in model organisms provides a framework for predicting the potential enzymatic fate of this compound, which would likely involve decarboxylation or reduction of the keto group, depending on the specific enzymes present.

The table below summarizes key enzymes involved in the transformation of branched-chain keto acids in model systems.

| Enzyme | Organism Example | Reaction Type | Substrate Class | Reference |

| Branched-chain α-keto acid decarboxylase (KdcA) | Lactococcus lactis | Decarboxylation | Branched-chain α-keto acids | researchgate.net |

| Branched-chain amino acid aminotransferase (BCAT) | Solanum lycopersicum (tomato) | Transamination | Branched-chain keto acids | oup.com |

| Branched-chain α-keto acid (BCKA) decarboxylase | Bacillus subtilis | Decarboxylation | Branched-chain α-keto acids | nih.gov |

Biocatalytic Routes to Natural Product Precursors

Biocatalysis is an increasingly important strategy for the sustainable synthesis of precursors for a wide array of natural products. While direct biocatalytic routes starting from this compound are not well-established, the principles of using enzymes to generate complex molecules are well-documented, particularly in the synthesis of terpenoid precursors.

Terpenoids, a large and diverse class of natural products, are synthesized from simple five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov The biosynthesis of these universal precursors occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govmdpi.com These pathways are prime examples of intricate biocatalytic cascades that convert simple metabolic intermediates like acetyl-CoA and pyruvate (B1213749) into valuable precursors for natural products. nih.govmdpi.com

Engineered microorganisms, such as Escherichia coli, are often used as model systems for the production of terpenoids. nih.gov By introducing and optimizing the expression of genes encoding the enzymes of the MVA or MEP pathways, researchers can enhance the production of IPP and DMAPP, which are then converted to a variety of terpenoids by terpene synthases (TPS). nih.govbeilstein-journals.org This approach highlights the potential for developing novel biocatalytic routes for other natural product precursors, should a relevant pathway be identified.

The following table outlines the two main biosynthetic pathways for the universal terpenoid precursors.

| Pathway | Starting Materials | Key Precursors Generated | Organism Examples | Reference |

| Mevalonate (MVA) Pathway | Acetyl-CoA | IPP, DMAPP | Eukaryotes, Archaea, some Bacteria | nih.govnih.gov |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde-3-phosphate | IPP, DMAPP | Bacteria, Algae, Plants | nih.govmdpi.com |

Enzyme-catalyzed Synthesis of Aroma Precursors

The enzymatic synthesis of aroma compounds and their precursors is a significant area of research in biotechnology. Many aroma compounds are derived from the metabolism of amino acids, fatty acids, and carbohydrates. Keto acids, in particular, can serve as important intermediates in the formation of flavor and fragrance compounds.

A key enzymatic reaction in this context is decarboxylation, which can lead to the formation of aldehydes and ketones with characteristic aromas. For example, the branched-chain α-keto acid decarboxylase (KdcA) from Lactococcus lactis is involved in the formation of branched-chain aldehydes, which are important flavor compounds in fermented dairy products. researchgate.net

While there is no specific literature detailing the enzyme-catalyzed conversion of this compound to an aroma precursor, the known reactions of similar keto acids suggest its potential as a substrate for enzymes like decarboxylases or reductases. The reduction of a keto group to a hydroxyl group by a ketoreductase is another common enzymatic transformation that can generate chiral alcohols, many of which are valuable aroma compounds. The development of biocatalytic systems for the synthesis of aroma precursors often involves screening for enzymes with the desired activity and optimizing reaction conditions for efficient conversion.

Applications of 3,3 Dimethyl 4 Oxopentanoic Acid in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The distinct structural features of 3,3-dimethyl-4-oxopentanoic acid make it an important precursor in the assembly of intricate molecular frameworks. Its ability to participate in a range of chemical transformations enables chemists to construct complex cyclic and heterocyclic scaffolds that are often found in biologically significant molecules.

Precursor for (Bi)cyclic Compounds (e.g., spiro-lactams, γ-butyrolactone derivatives)

The inherent structure of this compound is ideally suited for intramolecular reactions to form cyclic compounds, particularly γ-lactone systems. A notable application is its use as a starting material in the synthesis of complex γ-butyrolactone derivatives. For instance, it has been utilized as a key intermediate in the pathway to produce antibiotic 2-(3-oxo-2-isoxazolidinyl)-5-oxo-2-tetrahydrofuran-carboxylates. google.com In this multi-step synthesis, the carbon backbone of this compound is elaborated and cyclized, ultimately forming the core tetrahydrofuranone ring, which is a substituted γ-butyrolactone. google.com This process, which involves a critical oxidation step using potassium permanganate (B83412), highlights the utility of the acid in constructing bicyclic systems containing a lactone moiety. google.com

| Precursor | Reaction Type | Resulting Cyclic Compound | Significance |

| This compound | Multi-step synthesis including oxidation and cyclization | 5-Oxo-2-(3-oxo-1,2-oxazolidin-2-yl)oxolane-2-carboxylic acid | Forms the core of a potent antibiotic, demonstrating the creation of complex, fused bicyclic systems. google.com |

Intermediate in the Synthesis of Heterocyclic Frameworks

The dual reactivity of this compound makes it a valuable intermediate for constructing diverse heterocyclic frameworks. The ketone and carboxylic acid groups can react selectively to build rings containing heteroatoms like nitrogen and oxygen.

One documented method involves the reaction of this compound with 2-amino-5-methylphenol (B193566) using a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate ring closure. This reaction leads to the formation of complex benzo-fused heterocyclic systems. Furthermore, its role as an intermediate is crucial in the synthesis of antibiotics containing an isoxazolidine (B1194047) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms. google.com The synthesis of these complex molecules showcases the acid's utility in forming both single and fused heterocyclic structures. google.com

Synthesis of Biologically Active Molecules and Analogs (excluding specific clinical data)

A significant application of this compound is its role as a precursor in the synthesis of molecules with notable biological relevance. Its structural features can be found embedded within larger, more complex compounds that exhibit potent biological effects.

A prime example is its use in the synthesis of a class of γ-lactonecarboxylic acid derivatives that function as antibacterial agents. google.com A U.S. patent details the synthetic route from this compound to antibiotic compounds characterized by a 2-(3-oxo-2-isoxazolidinyl)-5-oxo-2-tetrahydrofuran-carboxylate scaffold. google.com This demonstrates the compound's importance as a foundational element for creating novel antibiotics, highlighting its value in medicinal chemistry and drug discovery programs. google.com

Industrial and Research Utility as a Chemical Intermediate

Beyond its role in building complex single molecules, this compound serves as a practical intermediate in both industrial and research settings for the production of other valuable chemical compounds and for the advancement of synthetic chemistry.

Precursor in the Production of Specific Chemical Targets

Additionally, the acid can undergo thermal decarboxylation at high temperatures (150–180°C), a process that removes the carboxyl group to generate other important chemical intermediates. smolecule.com Its utility is further cemented by its role as a formally designated intermediate in the patented synthesis of complex antibiotics, underscoring its value in producing high-value, specific chemical targets. google.com

| Starting Material | Process | Product | Utility of Product |

| This compound | Esterification | Ethyl 3,3-dimethyl-4-oxopentanoate | A versatile ester building block for further synthesis. chemsrc.com |

| This compound | Thermal Decarboxylation | Decarboxylated intermediates | Precursors for other chemical structures. smolecule.com |

| This compound | Multi-step chemical synthesis | Antibiotic derivatives | High-value, biologically active compounds for pharmaceutical research. google.com |

Role in the Development of New Synthetic Methodologies

This compound serves as a useful substrate in the application and refinement of important synthetic methodologies. Its bifunctional nature and specific substitution pattern make it a suitable candidate for testing and demonstrating the effectiveness of various chemical reactions. For example, its conversion to a complex bicyclic lactone involves a key oxidation step with potassium permanganate followed by cyclization, showcasing the application of classical oxidation reactions on a functionalized substrate. google.com Similarly, its reaction with aminophenols in the presence of a dehydrating agent to form fused heterocycles demonstrates a practical application of condensation and cyclization strategies. The use of this acid in these syntheses helps to validate and expand the scope of established synthetic protocols for creating complex and biologically relevant molecules.

Computational Design and Synthesis Planning

The rational design of synthetic routes for complex organic molecules has been significantly enhanced by the advent of computational tools. For a target such as this compound, with its characteristic quaternary carbon center, ketone, and carboxylic acid functionalities, computational chemistry offers powerful platforms for devising efficient and novel synthetic strategies. These approaches move beyond chemical intuition alone, employing sophisticated algorithms and vast reaction databases to map out potential synthetic pathways.

By modeling the target molecule, computational software can predict a range of physicochemical properties and potential reactive sites. This initial analysis informs the subsequent synthesis planning, allowing chemists to anticipate challenges and design a more robust synthetic approach. The integration of computational design into the workflow accelerates the research and development process, from initial concept to laboratory execution.

Computer-Aided Synthesis Planning utilizing Retrosynthetic Principles

Computer-Aided Synthesis Planning (CASP) has become an indispensable tool in modern organic chemistry, leveraging the principles of retrosynthesis to deconstruct a target molecule into simpler, commercially available starting materials. smolecule.com Software platforms such as SYNTHIA™ and CAS SciFinder® utilize extensive databases of chemical reactions and expert-coded rules to propose viable synthetic pathways. smolecule.comnih.gov For this compound, a CASP tool would be initiated by inputting its structure. nih.gov The software then applies retrosynthetic transforms to identify key bond disconnections that simplify the molecule.

One logical retrosynthetic disconnection for this compound is the carbon-carbon bond between the C3 (the quaternary center) and C4 (the ketone carbonyl). This disconnection is strategic as it breaks the molecule into two simpler fragments. The analysis would identify this bond as a key strategic location for disconnection due to the presence of activating functional groups (the ketone and the carboxylic acid).

A CASP program would generate and evaluate numerous potential disconnections and subsequent synthetic routes. The output typically includes a ranked list of pathways, often with detailed information on reaction conditions, yields, and literature precedents for similar transformations. smolecule.com This allows the chemist to compare and select the most promising route based on factors like efficiency, cost, and the availability of starting materials.

The table below illustrates a primary retrosynthetic disconnection that a CASP tool might propose for this compound.

| Target Molecule | Retrosynthetic Disconnection | Key Bond | Synthons | Synthetic Equivalents |

| This compound | C-C bond formation | C3-C4 | Pivaloyl cation and an enolate of an acetic acid derivative | Pivaloyl chloride and the enolate of methyl acetate (B1210297) |

This analysis suggests that a practical forward synthesis could involve the reaction of a pivaloyl electrophile with an acetate-derived nucleophile.

Furthermore, CASP tools can present alternative routes for consideration. The table below provides a hypothetical comparison of potential synthetic routes generated by such a program, highlighting how different strategies are evaluated based on various metrics.

| Route | Key Transformation | Starting Materials | Predicted Step Count | Predicted Overall Yield | Key Advantages |

| Route 1 | Acylation of an enolate | Methyl acetoacetate, Pivalic acid | 3 | Moderate | Convergent, well-precedented chemistry. |

| Route 2 | Oxidation of a precursor alcohol | 3,3-dimethyl-4-hydroxypentanoic acid | 2 | High | Potentially high-yielding final step. |

| Route 3 | Ozonolysis of an alkene | 3,3-dimethyl-4-pentenoic acid | 2 | Good | Mild reaction conditions for the key step. |

This data-driven approach allows chemists to make informed decisions, balancing factors such as the number of synthetic steps, potential yields, and the complexity of the required reactions. The ability to computationally explore and rank multiple synthetic possibilities before entering the lab saves significant time and resources.

Theoretical and Computational Investigations of 3,3 Dimethyl 4 Oxopentanoic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. For 3,3-dimethyl-4-oxopentanoic acid, DFT calculations could predict a variety of key characteristics. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such calculations are crucial for understanding the molecule's reactivity. For instance, the locations of the highest electron density would indicate the most likely sites for electrophilic attack, while the lowest unoccupied molecular orbital would suggest the sites susceptible to nucleophilic attack.

DFT has been widely applied to study carboxylic acids. researchgate.netniscpr.res.inresearchgate.net These studies often focus on the effects of substituents on the acidity and reactivity of the carboxyl group. nih.gov For example, DFT calculations can accurately predict the pKa values of carboxylic acids by correlating them with computed atomic charges. chemrxiv.org In the case of this compound, the electron-withdrawing nature of the keto group at the C4 position would be expected to influence the acidity of the carboxylic acid group. DFT calculations could quantify this effect.

Furthermore, DFT is used to simulate vibrational spectra (like IR and Raman), which can aid in the interpretation of experimental spectroscopic data. niscpr.res.inresearchgate.net By calculating the vibrational frequencies of different conformers of this compound, one could assign the peaks in an experimental spectrum to specific molecular motions.

Table 1: Predicted Electronic Properties of Carboxylic Acids from DFT Calculations (Note: This table is illustrative and contains representative data for analogous compounds, as specific data for this compound is not available.)

| Property | Acetic Acid | Pyruvic Acid | General Trend for β-Keto Acids |

| HOMO-LUMO Gap (eV) | ~8.0 | ~5.5 | Lower than corresponding alkanoic acids |

| Calculated pKa | ~4.7 | ~2.5 | Lower (more acidic) than corresponding alkanoic acids |

| Mulliken Charge on Carbonyl Carbon (C=O) | ~+0.5 | ~+0.6 | Generally higher positive charge |

The presence of multiple rotatable bonds in this compound gives rise to various possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them, collectively known as the energy landscape. nih.govresearchgate.net

Quantum chemical methods can be used to perform a systematic search of the conformational space. nih.gov For each identified conformer, the energy can be calculated, allowing for the determination of the global minimum energy structure and other low-energy conformers. The energy differences between these conformers are critical for understanding the molecule's flexibility and how it might interact with other molecules, such as in a biological active site or on a catalyst surface. acs.org The rotational barrier around the C-C bonds, particularly the one connecting the carbonyl group and the quaternary carbon, would be a key feature of the energy landscape. youtube.com The relative energies of different conformers can be influenced by intramolecular interactions, such as steric hindrance between the bulky dimethyl groups and the acetyl group. researchgate.net

For analogous molecules like acetic acid, studies have shown that the syn conformation of the carboxyl group is generally more stable than the anti conformation, with an energy barrier of about 13-14 kcal/mol in the gas phase. nih.gov Solvation can reduce this barrier. nih.gov Similar analyses for this compound would reveal its preferred shapes and the ease with which it can change its conformation.

Table 2: Illustrative Conformational Energy Data for a Hypothetical Analysis of this compound (Note: This is a hypothetical table to illustrate the expected output of a conformational analysis.)

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | 75 |

| 2 | ~180° (anti) | 1.5 | 20 |

| 3 | ~-60° (gauche) | 2.5 | 5 |

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations can model how this compound interacts with itself and with solvent molecules. youtube.com A key aspect of this is the study of hydrogen bonding. mongoliajol.info The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl hydrogen) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.gov

In the solid state, carboxylic acids often form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. nih.gov In solution, the nature of hydrogen bonding is more complex and depends on the solvent. In nonpolar solvents, dimers and even larger oligomers can form. researchgate.net In polar, protic solvents like water, the molecule will form hydrogen bonds with the solvent molecules. chemrxiv.org MD simulations can reveal the preferred hydrogen bonding patterns, the lifetime of these bonds, and their influence on the molecule's structure and dynamics. For α-keto amides, which are structurally related, molecular modeling has been used to understand their hydrogen bonding interactions with target proteins. acs.org

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions.

For this compound, a key reaction of interest is its decarboxylation, a common reaction for β-keto acids. wikipedia.org Computational methods can be used to map out the potential energy surface of this reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The activation energy for the reaction can be calculated as the energy difference between the reactant and the transition state. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, the decarboxylation of β-keto acids can proceed through a cyclic transition state. DFT calculations can be used to optimize the geometry of this transition state and calculate its energy. Such studies have been performed for the pyrolysis of formic acid, revealing the role of water or another formic acid molecule in catalyzing the reaction. niscpr.res.in Similar investigations for this compound could elucidate the mechanism of its thermal decomposition and the potential role of catalysts.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of 3,3-dimethyl-4-oxopentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from analogous structures.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group would likely appear as a singlet, as would the gem-dimethyl protons. The methylene (B1212753) protons adjacent to the carboxylic acid group would present as another singlet. The acidic proton of the carboxyl group would be a broad singlet, its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct peaks would be expected for the carbonyl carbon of the ketone, the carboxyl carbon, the quaternary carbon, the methylene carbon, and the two types of methyl carbons.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C1 (CH₃-C=O) | ~2.1 | ~30 |

| C2 (CH₂-COOH) | ~2.5 | ~45 |

| C3 (C(CH₃)₂) | - | ~48 |

| C4 (C=O) | - | ~210 |

| C5 (COOH) | ~10-12 (broad) | ~175 |

| C3-CH₃ (gem-dimethyl) | ~1.2 | ~25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum would exhibit prominent absorption bands indicative of its keto-acid structure.

Key expected IR absorption bands include:

A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.

A sharp, strong absorption peak around 1710 cm⁻¹, corresponding to the C=O stretching vibration of the ketone.

Another strong absorption peak, typically around 1700-1725 cm⁻¹, for the C=O stretching of the carboxylic acid dimer.

C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. docbrown.info

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Ketone (C=O) | Stretching | ~1710 |

| Carboxylic Acid (C=O) | Stretching | ~1700-1725 |

| Alkyl (C-H) | Stretching | 2850-3000 |

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS/TOFMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

MS and HRMS: Standard mass spectrometry would confirm the molecular weight of the compound (144.17 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula (C₇H₁₂O₃). nih.gov

LC-MS/MS and GC-MS/TOFMS: The coupling of chromatography with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry/Time-of-Flight Mass Spectrometry (GC-MS/TOFMS), allows for the separation of the compound from complex mixtures and its subsequent identification and quantification. While specific studies on this compound using these techniques are not extensively documented, related compounds have been analyzed. For instance, LC-MS/MS methods have been developed for the quantification of similar keto acids in biological matrices. nih.gov These methods typically involve electrospray ionization (ESI) and monitoring of specific precursor and product ion transitions for high selectivity and sensitivity. nih.gov GC-MS analysis would likely require derivatization of the carboxylic acid group to increase volatility. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂O₃ | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| Exact Mass | 144.078644241 Da | nih.gov |

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas chromatography (GC) is a suitable technique for assessing the purity of this compound, particularly after derivatization to a more volatile form, such as its methyl ester. The choice of a suitable column, such as a polar capillary column, would be crucial for achieving good separation from any impurities. The retention time of the derivatized compound would be a key parameter for its identification.

Liquid Chromatography (LC) for Separation and Quantification

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is a versatile technique for the separation and quantification of this compound from various sample matrices. Reversed-phase HPLC, using a C18 column with an acidified aqueous-organic mobile phase, is a common approach for analyzing carboxylic acids. Detection can be achieved using a UV detector (if the compound has a suitable chromophore) or, more universally, with a mass spectrometer (LC-MS). LC-MS methods offer high sensitivity and selectivity, making them ideal for quantitative studies in complex biological or environmental samples. nih.gov The retention time under specific chromatographic conditions serves as an identifying characteristic of the compound.

Broader Biochemical and Metabolic Context of Oxopentanoic Acids Excluding Clinical Applications

Enzymatic Activity and Substrate Specificity

Enzymes exhibit a high degree of specificity for their substrates, a property dictated by the three-dimensional structure of their active sites. This specificity ensures the fidelity of metabolic pathways.

The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a key enzyme in the catabolism of BCAAs. It catalyzes the oxidative decarboxylation of the α-keto acids derived from leucine, isoleucine, and valine. The substrate specificity of the BCKDH complex is relatively narrow, primarily acting on these three branched-chain α-keto acids.

There is no scientific literature to suggest that 3,3-dimethyl-4-oxopentanoic acid is a substrate for or an inhibitor of the branched-chain α-keto acid dehydrogenase complex. The presence of the acetyl group at the C4 position and the gem-dimethyl group at the C3 position makes it structurally distinct from the natural substrates of this enzyme complex.

The biosynthesis of a molecule within an organism is the result of a series of enzyme-catalyzed reactions. The specific structure of this compound, with its gem-dimethyl group at the third carbon and a keto group at the fourth, does not correspond to any known intermediates in established biosynthetic pathways. Consequently, there is no information available on its enzymatic synthesis in biological systems. Similarly, the enzymatic pathways that would be responsible for its conversion or degradation are also undocumented.

Occurrence in Biological Systems (general, not human disease specific)

Occurrence in Biological Systems (general, not human disease specific)

Currently, there is no direct scientific evidence available in published metabolomic studies to confirm the presence or absence of This compound in the model organisms Escherichia coli or Trypanosoma brucei.

Metabolomic studies on E. coli have identified a wide array of metabolites, but specific mention of This compound is absent from the available literature. nih.gov While E. coli possesses pathways for the metabolism of branched-chain amino acids and can catabolize related compounds like levulinic acid when genetically engineered, the natural occurrence of This compound has not been reported. frenoy.eunih.gov

Similarly, extensive metabolomic analyses of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, have been conducted to understand its unique metabolism and identify potential drug targets. nih.goved.ac.uknih.govresearchgate.net These studies have detailed the parasite's reliance on glucose and certain amino acids for energy, but have not identified This compound as a metabolite. nih.govuliege.be

While the presence of This compound in plant metabolomes is not documented, its structural relative, 4-oxopentanoic acid (also known as levulinic acid), has been identified in various plants, including Schisandra chinensis. nih.gov Schisandra chinensis, a plant used in traditional medicine, produces a diverse array of bioactive compounds. nih.gov

Metabolomic studies of S. chinensis have revealed the presence of numerous organic acids, which contribute to the flavor and potential health benefits of its berries. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of processed S. chinensis fructus has specifically identified the methyl ester of 4-oxopentanoic acid. nih.gov Furthermore, the concentration of levulinic acid has been observed to increase significantly after vinegar processing of the fruit, suggesting its formation during processing. nih.gov The presence of 4-oxopentanoic acid and other organic acids is a key aspect of the chemical profile of S. chinensis. ed.ac.uknih.gov

Future Research Directions and Emerging Methodologies in 3,3 Dimethyl 4 Oxopentanoic Acid Chemistry

Advancements in Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally benign practices. The synthesis of 3,3-dimethyl-4-oxopentanoic acid is an area ripe for the application of sustainable methodologies, moving away from classical synthetic routes that may involve harsh conditions or generate significant waste.

Green Chemistry Principles and Practices

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of keto acids, this involves the use of renewable feedstocks, less hazardous reagents, and energy-efficient processes. mdpi.com While specific green synthesis routes for this compound are not yet extensively documented, the principles of green chemistry offer a clear roadmap for future research.

Future synthetic strategies could focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating biosynthetic pathways or the use of biomass-derived starting materials to produce this compound or its precursors.

Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Emphasizing the use of catalytic reagents over stoichiometric ones to minimize waste.

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Potential Application to this compound Synthesis |

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. |

| Atom Economy | Utilizing addition reactions and other high atom economy transformations. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. |

| Designing Safer Chemicals | While the target molecule is fixed, this principle can apply to the design of safer synthetic intermediates. |

| Safer Solvents and Auxiliaries | Utilizing water, bio-solvents, or solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps and waste. |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. |

| Design for Degradation | Not directly applicable to the synthesis, but to the lifecycle of products derived from the compound. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. youtube.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

A prospective flow synthesis could involve the continuous pumping of reactants through a heated and pressurized tube or a microreactor, potentially containing a solid-supported catalyst. This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, multi-step syntheses of complex molecules have been successfully performed in a continuous flow manner, suggesting the feasibility of this approach for keto acid production. acs.org

Development of Novel Catalytic Systems

Catalysis is at the heart of green and efficient chemistry. The development of novel catalytic systems for the synthesis and transformation of this compound is a key area for future research.

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.comscienceopen.com For this compound, which is achiral, organocatalysts could be employed in transformations of the molecule to introduce chirality with high enantioselectivity. For example, asymmetric alpha-functionalization of the ketone moiety could be achieved using chiral amine or acid catalysts.